2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile
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Overview
Description
2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing five carbon atoms and one nitrogen atom
Preparation Methods
The synthesis of 2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with piperidine to form 4-(4-chlorophenyl)piperidine. This intermediate is then reacted with acetonitrile in the presence of a base to yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(4-(4-Chlorophenyl)piperidin-4-yl)acetonitrile can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)piperidin-4-ol: This compound is used as an intermediate in the synthesis of pharmaceuticals like haloperidol.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have potential as antitumor agents.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in research and industry.
Properties
Molecular Formula |
C13H15ClN2 |
---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)piperidin-4-yl]acetonitrile |
InChI |
InChI=1S/C13H15ClN2/c14-12-3-1-11(2-4-12)13(5-8-15)6-9-16-10-7-13/h1-4,16H,5-7,9-10H2 |
InChI Key |
DCKNBLRZHLYLKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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